molecular formula C20H18N2O5S2 B11651626 (5E)-3-methyl-5-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-methyl-5-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11651626
M. Wt: 430.5 g/mol
InChI Key: DUFPWCBFRMPZFG-LDADJPATSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of thiazolidin-4-one derivatives.
  • Structurally, it contains a thiazolidinone ring (a five-membered ring containing sulfur and nitrogen) with a substituted benzylidene moiety.
  • The compound’s chemical formula is

    C20H18N2O6S\text{C}_{20}\text{H}_{18}\text{N}_2\text{O}_6\text{S}C20​H18​N2​O6​S

    .
  • It exhibits a yellow color and is sparingly soluble in water.
  • Now, let’s explore its preparation methods.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not widely documented. I can provide a general approach:
      • One potential method involves the condensation of 2-methylphenoxyethanol with 5-nitrobenzaldehyde to form the benzylidene intermediate.
      • Subsequent reaction with thiosemicarbazide leads to the formation of the thiazolidinone ring.
    • Industrial production methods may vary, but they likely involve optimization of these steps for efficiency and yield.
  • Chemical Reactions Analysis

    • The compound can participate in various reactions:

        Oxidation: It may undergo oxidation reactions, potentially affecting the nitro group.

        Reduction: Reduction of the nitro group could yield an amino derivative.

        Substitution: Substituents on the aromatic ring may undergo substitution reactions.

    • Common reagents include reducing agents (e.g., hydrogenation catalysts), oxidizing agents (e.g., nitric acid), and nucleophiles (for substitution).
  • Scientific Research Applications

      Medicine: Thiazolidinone derivatives have been investigated for their potential as antitumor, anti-inflammatory, and antimicrobial agents.

      Chemistry: Researchers explore their reactivity and design new derivatives.

      Industry: Applications in materials science, such as dyes or catalysts, are possible.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It might interact with cellular pathways related to inflammation, cell growth, or oxidative stress.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other thiazolidinones with varying substituents.
    • Uniqueness lies in the combination of the nitrobenzylidene and phenoxyethoxy groups.

    Properties

    Molecular Formula

    C20H18N2O5S2

    Molecular Weight

    430.5 g/mol

    IUPAC Name

    (5E)-3-methyl-5-[[2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C20H18N2O5S2/c1-13-5-3-4-6-16(13)26-9-10-27-17-8-7-15(22(24)25)11-14(17)12-18-19(23)21(2)20(28)29-18/h3-8,11-12H,9-10H2,1-2H3/b18-12+

    InChI Key

    DUFPWCBFRMPZFG-LDADJPATSA-N

    Isomeric SMILES

    CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)N(C(=S)S3)C

    Canonical SMILES

    CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)C

    Origin of Product

    United States

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